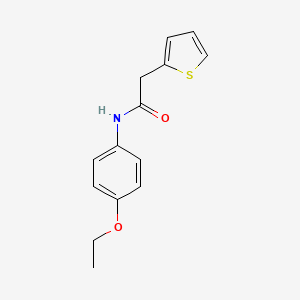

![molecular formula C13H17N3O4S2 B5525331 4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a broader category of molecules that are explored for their unique chemical and physical properties. Its study contributes to understanding the structural and functional potential of sulfonyl and thiophene derivatives in various applications, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of sulfonyl and thiophene derivatives often involves complex reactions that provide insights into the versatility and reactivity of these compounds. For instance, studies on similar compounds have shown the synthesis of sulfonyl analogues through reduction, formylation, and diazotization steps, revealing the intricacies of creating such molecules with desired functionalities (Huang, Chello, Yip, & Parham, 1980).

Wissenschaftliche Forschungsanwendungen

Trans-Cis Isomerisation Studies

Research on azo amphiphilic derivatives containing sulfonyl groups, such as those in "Trans-cis isomerisation of azobenzene amphiphiles containing a sulfonyl group" by Kucharski et al. (1999), highlights the importance of these compounds in the study of molecular switches and photo-responsive materials. Such studies contribute to the understanding of isomerisation processes crucial for developing advanced materials with potential applications in data storage and optoelectronics (Kucharski, Janik, Motschmann, & Raduege, 1999).

Anticancer Activity

Compounds containing sulfonyl and thiophene groups have been evaluated for their anticancer properties. For instance, "Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety" by Ravichandiran et al. (2019), demonstrates the cytotoxic activity of such derivatives against various cancer cell lines, indicating their potential as chemotherapeutic agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Synthesis of Novel Polyesters

The research on the synthesis of novel polyesters containing phthalimide and sulfonyl groups, as seen in the study "Synthesis and properties of thermally stable and optically active novel wholly aromatic polyesters containing a chiral pendent group" by Mallakpour and Kolahdoozan (2007), illustrates the application of sulfonyl-containing compounds in creating materials with excellent thermal stability and solubility. These materials have potential applications in high-performance polymers and optoelectronics (Mallakpour & Kolahdoozan, 2007).

Drug Design and Pharmacological Applications

The sulfonamide group, a key component of the compound , is crucial in drug design due to its presence in many therapeutic agents. The chapter "Sulfonamide as an Essential Functional Group in Drug Design" by Kalgutkar, Jones, and Sawant (2010), discusses the wide use of sulfonamide in medicinal chemistry, highlighting its significance in the development of antibiotics and other drugs. The review elaborates on the structural importance of the sulfonamide group in mimicking natural substrates and its implications for drug efficacy and safety (Kalgutkar, Jones, & Sawant, 2010).

Eigenschaften

IUPAC Name |

4-(butan-2-ylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-4-8(2)16-22(18,19)10-6-11(21-7-10)13(17)14-12-5-9(3)20-15-12/h5-8,16H,4H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEYWVVUDYOMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

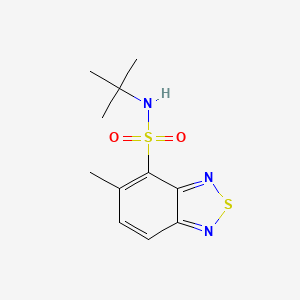

![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

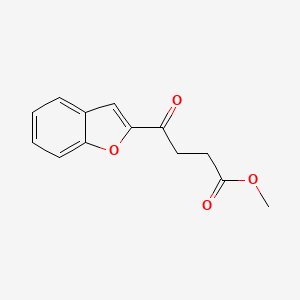

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)